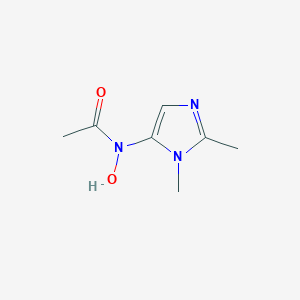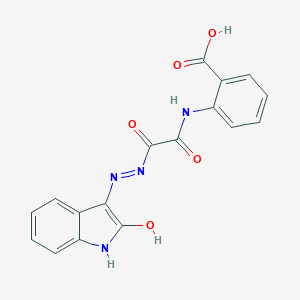
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester
Vue d'ensemble
Description
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester (also known as methyl 2-propylpentanoate) is an organic compound with the chemical formula C9H18O2 . It belongs to the class of esters and is commonly used in the pharmaceutical industry as an anticonvulsant medication under the trade name Valproic Acid or Valproate .
Synthesis Analysis
The synthesis of this compound involves the esterification of 2-propylpentanoic acid (also known as valproic acid) with methanol. The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting methyl ester is then purified and isolated .
Molecular Structure Analysis
The molecular structure of Pentanoic acid, 2-acetyl-2-propyl-, methyl ester consists of a valproic acid backbone with an additional acetyl group attached to the second carbon atom. The ester linkage connects the carboxylic acid group to the methoxy group. The compound has a molecular weight of approximately 158.24 g/mol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Application in Food Industry
Specific Scientific Field
Summary of the Application
The compound 2-acetyl-2-thiazoline, which is structurally related to the compound , has been evaluated by the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids . It is used as a flavoring substance .
Methods of Application
The compound is added to food products to enhance their flavor. The exact procedures and technical details would depend on the specific food product and manufacturing process .
Results or Outcomes
Genotoxicity data have become available for 2-acetyl-2-thiazoline and based on these new in vitro studies, the genotoxicity concern could be ruled out .
Application in Polymer Industry
Specific Scientific Field
Summary of the Application
Phenol derivatives, which include esters like the compound , have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Methods of Application
Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Results or Outcomes
Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-acetyl-2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-5-7-11(8-6-2,9(3)12)10(13)14-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLFMQZYMDXRQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448793 | |
| Record name | Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
CAS RN |
109578-13-4 | |
| Record name | Pentanoic acid, 2-acetyl-2-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
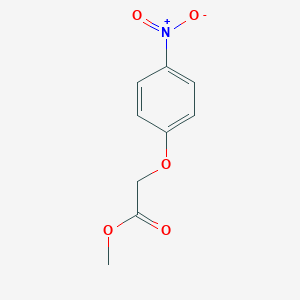
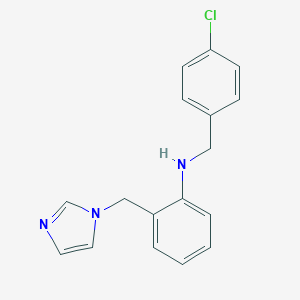
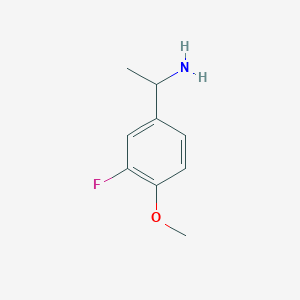
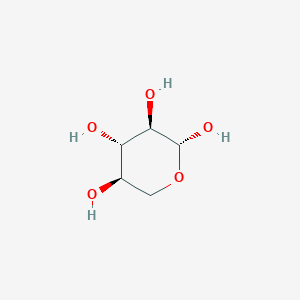
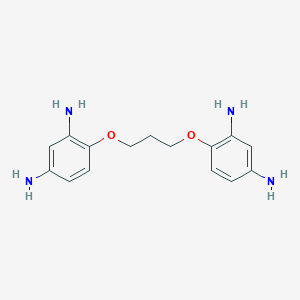


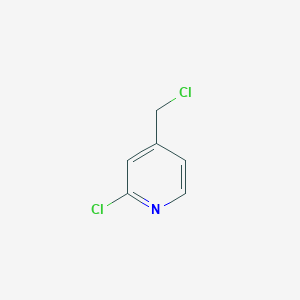
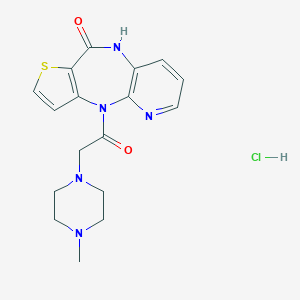
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
